Product packaging for 3-methyl-1-(trifluoromethyl)-1H-pyrazole(Cat. No.:)

3-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13472470
M. Wt: 150.10 g/mol
InChI Key: KYGYLTNBDPDWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds featuring the pyrazole core are known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties . The presence of the trifluoromethyl (CF3) group is a key structural feature in medicinal chemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and its ability to modulate drug-receptor interactions . This compound is valued as a key intermediate for the synthesis of more complex, functionalized molecules . In research settings, pyrazole derivatives have been explored as precursors for creating coordination compounds with transition metals, which are of fundamental interest in materials chemistry . Furthermore, structurally related pyrazole compounds have demonstrated potent pharmacological activity in preclinical studies, such as targeting kappa opioid receptors for antinociceptive effects . This highlights the potential of the pyrazole scaffold in developing novel therapeutic agents. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3N2 B13472470 3-methyl-1-(trifluoromethyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F3N2

Molecular Weight

150.10 g/mol

IUPAC Name

3-methyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H5F3N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3

InChI Key

KYGYLTNBDPDWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3 Methyl 1 Trifluoromethyl 1h Pyrazole

Classical Synthetic Approaches to 3-methyl-1-(trifluoromethyl)-1H-pyrazole

Traditional methods for constructing the pyrazole (B372694) ring remain fundamental in organic synthesis. These approaches typically involve the formation of the heterocyclic core from acyclic precursors through cyclization, or through multi-step sequences that build complexity systematically.

The most common and direct route to the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. acs.org For the synthesis of this compound, this involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl precursor with methylhydrazine.

A prominent example is the one-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) and methylhydrazine. researchgate.netacs.orgenamine.net This reaction typically yields a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can then be separated. researchgate.netacs.orgenamine.netthieme-connect.com The regioselectivity of such condensations can be influenced by the solvent; highly polar protic solvents tend to favor the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents may preferentially yield the 5-trifluoromethyl isomers. researchgate.net

Another classical approach involves the acid-catalyzed condensation of a β-diketone, such as 2-acetyl-1,3-indanedione, with a substituted hydrazine like 4-trifluoromethylphenylhydrazine, which forms a fused-ring pyrazole system. mdpi.comresearchgate.net While not producing the exact target molecule, this illustrates the foundational principle of pyrazole synthesis from dicarbonyl precursors. mdpi.comresearchgate.net Similarly, other trifluoromethylated building blocks, such as ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, can be reacted with arylhydrazines to produce trifluoromethyl-substituted pyrazoles. bibliomed.org

A different mechanistic pathway involves the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, which leads to highly substituted trifluoromethyl-pyrazoles after an oxidation step. acs.org

Precursor 1Precursor 2Key ConditionsProduct(s)Ref.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazineOne-step procedureRegioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole researchgate.netacs.orgenamine.net
α,β-Alkynic HydrazonesHypervalent Iodine ReagentTransition-metal-free trifluoromethylation/cyclization3-Trifluoromethylpyrazoles nih.gov
Trifluoroacetonitrile imines (in situ)Chalcones (enones)(3+2)-cycloaddition followed by MnO₂ oxidationPolysubstituted 3-trifluoromethylpyrazoles acs.org
2-Acetyl-1,3-indanedione4-TrifluoromethylphenylhydrazineAcid-catalyzed condensationFused-ring indenopyrazole mdpi.comresearchgate.net

Often, the synthesis of a specific, functionalized pyrazole requires a multi-step approach. This can involve the initial, non-regioselective synthesis of the pyrazole core, followed by separation of isomers and subsequent functionalization.

A practical strategy for obtaining pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole begins with the synthesis of the regioisomeric mixture as described above. researchgate.netenamine.net A key part of this process is the development of an efficient separation protocol for the isomers, which can be achieved through careful distillation based on boiling point versus pressure diagram analysis. researchgate.netacs.orgenamine.net Once the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer is isolated, it can be further modified. For instance, the pyrazole ring can be brominated using N-bromosuccinimide (NBS) under mild conditions or subjected to lithiation to introduce various functional groups. researchgate.netenamine.netthieme-connect.com

StepDescriptionStarting MaterialReagents/ConditionsIntermediate/ProductRef.
1Cyclocondensation4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazineRegioisomeric mixture of pyrazoles researchgate.netenamine.net
2SeparationRegioisomeric mixtureDistillationPure 1-methyl-3-(trifluoromethyl)-1H-pyrazole researchgate.netacs.org
3Functionalization (e.g., Bromination)1-Methyl-3-(trifluoromethyl)-1H-pyrazoleNBS4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole researchgate.netenamine.net

Modern and Sustainable Synthetic Methodologies

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of metal catalysis, adherence to green chemistry principles, and the application of advanced technologies like flow chemistry.

While classical methods often focus on building the pyrazole ring from acyclic precursors, modern strategies frequently use metal-catalyzed cross-coupling reactions to functionalize a pre-existing pyrazole core. Although not a method for the initial ring formation, these reactions are crucial for creating more complex derivatives of this compound.

After introducing a handle, such as an iodine or bromine atom, onto the pyrazole ring, versatile building blocks are created. researchgate.net For example, 5-iodo and 4-iodo derivatives of 1-aryl-3-CF3-1H-pyrazoles have been demonstrated as convenient substrates for Suzuki–Miyaura and Sonogashira reactions. researchgate.net These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds, enabling the attachment of a wide variety of aryl, alkyl, and alkynyl groups to the pyrazole scaffold.

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeRef.
Suzuki-MiyauraIodo-3-trifluoromethylpyrazoleBoronic acid/esterPalladium catalyst, baseAryl/alkyl-substituted pyrazole researchgate.net
SonogashiraIodo-3-trifluoromethylpyrazoleTerminal alkynePalladium catalyst, copper co-catalyst, baseAlkynyl-substituted pyrazole researchgate.net

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of pyrazole synthesis, this can be achieved through several strategies. One-pot procedures, where reactants are subjected to successive reactions in a single reactor, are a key green approach. researchgate.net For instance, the reaction of trifluoromethylated ynones with hydrazines can be performed as a two-step, one-pot procedure to form 3-CF3-pyrazoles, which avoids the isolation of intermediates, thereby saving solvents and energy. researchgate.net

The development of transition-metal-free reactions, such as the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent, also aligns with green chemistry by avoiding potentially toxic and expensive heavy metals. nih.gov Furthermore, the use of flow chemistry, as detailed in the next section, is itself a significant green technology that enhances safety and efficiency. researchgate.netenamine.netthieme-connect.com

Green Chemistry PrincipleApplication in Pyrazole SynthesisExampleRef.
Atom Economy / Waste PreventionOne-pot synthesisTwo-step, one-pot synthesis of 3-CF3-pyrazoles from ynones and hydrazines. researchgate.net
Safer Solvents & ReagentsAvoiding heavy metalsUse of hypervalent iodine reagent instead of a metal catalyst. nih.gov
Energy Efficiency / Process SafetyContinuous flow processingLithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor. researchgate.netenamine.netthieme-connect.com

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve unstable intermediates. The lithiation of pyrazoles is one such reaction where flow chemistry provides superior control over temperature and reaction time, enhancing safety and yield. thieme-connect.com

A set of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been synthesized using lithiation in a flow reactor. researchgate.netacs.orgenamine.net In this setup, a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is continuously mixed with a lithiating agent (e.g., n-BuLi) in a microreactor, allowing for precise temperature control and rapid quenching of the generated lithiated intermediate with an electrophile. thieme-connect.com This method has been used to introduce aldehyde, acid, and boronic ester groups onto the pyrazole ring with high efficiency. researchgate.netacs.orgenamine.net Controlling the concentration in the flow system is crucial to prevent precipitation and ensure smooth operation. thieme-connect.com

ProcessTechnologyAdvantagesApplication ExampleRef.
Lithiation & FunctionalizationFlow Reactor / MicroreactorImproved temperature control, enhanced safety, scalability, handling of unstable intermediates.Synthesis of aldehyde, acid, and boron pinacolate derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. researchgate.netacs.orgenamine.netthieme-connect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including pyrazoles. This methodology offers significant advantages over conventional heating by ensuring rapid and uniform heating of the reaction mixture. researchgate.net

In the context of pyrazole synthesis, microwave irradiation has been successfully employed in the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines. researchgate.net Studies comparing microwave-assisted, solvent-free conditions with conventional thermal heating have demonstrated that the microwave approach generally results in better yields and significantly shorter reaction times. researchgate.net For instance, the synthesis of a tricyclic, trifluoromethylated indenopyrazole was explored using conventional reflux, microwave, and microwave-sonication methods, with varying yields reported for the different approaches. mdpi.com While not always resulting in the highest yield, microwave-assisted methods can dramatically reduce reaction times. researchgate.netmdpi.com Another study highlights a high-speed microwave-assisted synthesis of a pyrazole-derived inhibitor, underscoring the efficiency of this technology in producing complex trifluoromethylated pyrazoles. nih.gov The key benefits of this approach are operational simplicity, reduced reaction times (often to just a few minutes), and high selectivity, often with no by-product formation. rsc.org

Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives

Method Conditions Reaction Time Yield Reference
Conventional Heating Reflux in ethanol (B145695) Several hours 4-24% mdpi.com
Microwave-Assisted Solvent-free or in solution (e.g., ethanol) 6-12 minutes Generally higher than conventional researchgate.net
Microwave/Sonication Combined irradiation Not specified 6% mdpi.com

Functionalization and Derivatization Strategies for this compound

The this compound core is a valuable scaffold in medicinal and agricultural chemistry. acs.org Its utility is greatly expanded through various functionalization and derivatization strategies that allow for the introduction of diverse chemical groups onto the pyrazole ring.

Regioselectivity is a critical challenge in the functionalization of pyrazoles. thieme-connect.com Significant research has focused on developing methods to selectively introduce substituents at the C4 and C5 positions of the pyrazole ring.

One of the most effective strategies is directed ortho-metalation (DoM), specifically lithiation. acs.orgenamine.net Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a strong base like n-butyllithium (n-BuLi) leads to deprotonation, primarily at the C5 position. researchgate.net The resulting lithium pyrazolide can then be trapped with various electrophiles to introduce a range of functional groups. This has been successfully demonstrated in flow reactors to synthesize derivatives containing aldehyde, carboxylic acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride groups at the C5 position. acs.orgenamine.net

Bromination is another key strategy for regioselective functionalization. The use of N-bromosuccinimide (NBS) under mild conditions allows for the clean introduction of a bromine atom at the C4 position. thieme-connect.comenamine.net This 4-bromo derivative serves as a versatile intermediate. It can undergo halogen-metal exchange (e.g., with n-BuLi) followed by quenching with an electrophile to functionalize the C4 position. acs.orgenamine.net Alternatively, the bromine atom can direct lithiation to the C5 position, which, after functionalization, can be followed by reductive debromination to yield a C5-substituted product. acs.orgenamine.net

Other methods include cerium ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination, which selectively introduces iodine at the C4 position, while lithiation followed by treatment with elemental iodine yields the 5-iodo derivative exclusively. researchgate.net These halogenated intermediates are valuable building blocks for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. researchgate.net

Table 2: Regioselective Functionalization Reactions

Position Reagents Functional Group Introduced Reference

The existing literature on this compound primarily focuses on the functionalization of the heterocyclic ring itself. The methyl and trifluoromethyl groups are generally considered stable under the conditions used for ring derivatization. The electron-withdrawing nature of the trifluoromethyl group is a key feature of the molecule, influencing the regioselectivity of ring functionalization reactions, but it does not typically participate directly in these transformations. acs.org Similarly, reactions specifically targeting the C-methyl group are not extensively detailed in the primary synthetic literature, which prioritizes the pyrazole core as the site for modification to create diverse building blocks. enamine.netresearchgate.net

The concept of "post-synthetic modification" (PSM) in this context refers to the chemical transformation of a pre-formed, functionalized pyrazole rather than the modification of a larger structure like a metal-organic framework. nih.govescholarship.org The functionalized derivatives of this compound, such as the aldehydes, carboxylic acids, and boronic esters obtained through regioselective reactions, are themselves valuable building blocks for constructing more complex molecules. acs.orgresearchgate.net

For example, 5-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via lithiation and formylation, can undergo further reactions typical of aldehydes. researchgate.net The carboxylic acid derivatives can be converted into amides or esters, while the boronic esters and halogenated pyrazoles are key precursors for metal-catalyzed cross-coupling reactions. researchgate.net This building block approach allows for the systematic assembly of libraries of complex molecules with a this compound core, which is essential for structure-activity relationship studies in drug discovery and agrochemical development. acs.orgthieme-connect.com

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and functionalize pyrazoles is crucial for optimizing conditions and controlling selectivity.

Mechanistic studies have provided insight into the formation of the trifluoromethylated pyrazole ring. One general and practical approach involves a three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides. Preliminary mechanistic investigations of this transformation suggest the involvement of a 1,3-hydrogen atom transfer process. researchgate.net

Another well-studied pathway is the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones. This reaction proceeds in a fully regio- and diastereoselective manner to form intermediate pyrazolines. acs.org The subsequent aromatization of these cycloadducts to form the final pyrazole can be controlled by the choice of solvent. For example, using manganese dioxide as an oxidant in a nonpolar solvent like hexane (B92381) favors a deacylative pathway, while performing the oxidation in a polar solvent like DMSO leads to the fully substituted pyrazole. acs.org This solvent-dependent selectivity highlights the subtle mechanistic influences that govern the reaction outcome. Decreased polarity of the organic medium was found to favor the deacylative oxidation pathway. acs.org

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

Detailed searches for the synthesis of the specific chemical compound this compound did not yield direct methodologies for its preparation. The available scientific literature primarily focuses on the synthesis of its regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, and other related derivatives.

General principles in pyrazole synthesis suggest that the choice of catalysts and reagents plays a crucial role in directing the regioselectivity of the cyclocondensation reaction, especially when using unsymmetrical β-diketones. Acidic or basic catalysts are commonly employed to facilitate the reaction. The solvent system and reaction temperature are also critical parameters that can significantly impact the yield and the ratio of the resulting regioisomers.

For instance, in the synthesis of the related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, from the reaction of ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine, the use of catalytic amounts of acid in an aqueous medium at elevated temperatures was found to enhance selectivity. google.com Another study on the synthesis of 1-aryl-3-CF3-1H-pyrazoles from trifluoromethylated ynones and arylhydrazines highlighted the use of acidic catalysts to form the intermediate hydrazones, which are then cyclized to the pyrazole under basic conditions. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 3 Methyl 1 Trifluoromethyl 1h Pyrazole and Its Derivatives

Detailed Spectroscopic Elucidation for Structural Insights

Spectroscopic analysis is fundamental to confirming the molecular structure and exploring the subtle electronic and conformational properties imparted by the methyl and trifluoromethyl substituents on the pyrazole (B372694) ring.

NMR spectroscopy is the most powerful tool for the structural analysis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole in solution and the solid state. Multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional experiments provide a complete picture of the molecule's atomic arrangement and dynamics.

The NMR spectra of trifluoromethyl-substituted pyrazoles are rich in information. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the substituents.

¹H NMR: The proton spectrum provides initial information about the pyrazole core. For a related compound, 4-hexyl-3-(trifluoromethyl)-1H-pyrazole, the pyrazole C4-H proton appears as a singlet at δ = 7.49 ppm, while the N-H proton is observed as a broad singlet at δ = 13.62 ppm. nih.gov For this compound, one would expect to see signals for the C-methyl group (typically δ 2.2-2.5 ppm) and two distinct aromatic protons on the pyrazole ring, whose precise shifts would be influenced by the strong electron-withdrawing CF₃ group.

¹³C NMR: The ¹³C spectrum is particularly informative due to the presence of the trifluoromethyl group, which induces characteristic splitting patterns through C-F coupling. In 1,4-diphenyl-3-trifluoromethylpyrazole, the CF₃ carbon appears as a quartet around δ = 122.7 ppm with a large one-bond coupling constant (¹JC-F) of approximately 269.9 Hz. nih.gov The pyrazole carbon attached to the CF₃ group (C3) also appears as a quartet, but with a smaller two-bond coupling (²JC-F) of about 36.6 Hz at δ = 140.5 ppm. nih.gov This distinct quartet signaling is a hallmark of the trifluoromethylpyrazole moiety.

¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct window into the electronic environment of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its position on the pyrazole ring and the nature of other substituents. For instance, in 4-hexyl-3-(trifluoromethyl)-1H-pyrazole, the CF₃ group gives a singlet at δ = -60.77 ppm. nih.gov In N-trifluoromethyl pyrazoles, the signal appears at a similar value of δ = -62.7 ppm. acs.org

Tautomerism and Conformational Analysis: For N-unsubstituted pyrazoles, NMR is crucial for studying annular tautomerism, where the N-H proton can reside on either nitrogen atom. Low-temperature NMR experiments can slow this exchange, allowing for the observation of signals from both tautomers. rsc.org Furthermore, through-space interactions, such as those between the fluorine atoms of the CF₃ group and nearby protons, can be detected by Nuclear Overhauser Effect (NOE) experiments, providing valuable data on the molecule's preferred conformation in solution. nih.govnii.ac.jp

Table 1: Representative NMR Data for Trifluoromethyl-Pyrazole Derivatives
CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
4-hexyl-3-(trifluoromethyl)-1H-pyrazole¹H7.49 (C4-H), 13.62 (N-H)- nih.gov
4-hexyl-3-(trifluoromethyl)-1H-pyrazole¹³C139.74 (C3), 123.03 (CF₃)q, J = 36.0 (C3); q, J = 267.17 (CF₃) nih.gov
4-hexyl-3-(trifluoromethyl)-1H-pyrazole¹⁹F-60.77 (CF₃)- nih.gov
1,4-diphenyl-3-trifluoromethylpyrazole¹³C140.5 (C3), 122.7 (CF₃)q, ²JC-F = 36.6 (C3); q, ¹JC-F = 269.9 (CF₃) nih.gov

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for mapping the covalent framework and spatial relationships within the molecule. acs.orgnih.gov

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, which would be used to confirm the connectivity between the protons on the pyrazole ring and any potential long-range couplings to the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the C4 and C5 carbons and the methyl carbon of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. For pyrazole derivatives, NOESY is particularly useful for determining regiochemistry and preferred conformations. nih.gov In a study of 4-substituted-3-(trifluoromethyl)-1H-pyrazoles, a NOESY experiment confirmed the 3,4-substitution pattern by showing a correlation between the aromatic proton and the N-H proton, indicating they are on the same side of the ring. nih.gov

Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, provides structural information on materials in the solid phase. This is particularly valuable for pyrazoles, which often form extensive hydrogen-bonding networks in the crystalline state. While solution NMR reveals the structure of individual, solvated molecules, ssNMR elucidates the structure within a crystal lattice or in an amorphous solid. It can distinguish between different polymorphs and identify the specific tautomer present in the solid state, which may differ from the major tautomer in solution.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra provide a characteristic "fingerprint" and allow for the identification of specific functional groups and bonding arrangements. The combination of experimental spectra with computational predictions from Density Functional Theory (DFT) allows for a detailed assignment of vibrational modes. derpharmachemica.comnih.gov

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to the vibrations of the pyrazole ring, the methyl group, and the trifluoromethyl group.

Pyrazole Ring Vibrations: The pyrazole ring gives rise to several characteristic vibrations. C=N and C=C stretching modes are typically observed in the 1400–1600 cm⁻¹ region. C-H stretching vibrations of the ring protons appear above 3000 cm⁻¹. derpharmachemica.com

Methyl Group Vibrations: The C-H bonds of the methyl group lead to symmetric and asymmetric stretching vibrations, usually found in the 2850–3000 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric deformation (bending) modes appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. derpharmachemica.com

Trifluoromethyl Group Vibrations: The C-F bonds of the CF₃ group are associated with very strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching modes typically occur in the 1100–1400 cm⁻¹ region. In the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a strong band attributed to the Ar-CF₃ group is observed at 1321 cm⁻¹. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyrazole Ring3000 - 3150Medium-Weak
C-H Stretch (Aliphatic)-CH₃2850 - 3000Medium
C=N / C=C StretchPyrazole Ring1400 - 1600Medium-Strong
C-H Asymmetric Bend-CH₃~1450Medium
C-H Symmetric Bend-CH₃~1380Medium
C-F Asymmetric/Symmetric Stretch-CF₃1100 - 1400Very Strong
Ring Bending/DeformationPyrazole Ring< 1000Medium-Weak

Vibrational Spectroscopy (Infrared and Raman)

Conformational Fingerprinting through Vibrational Spectroscopy

In the study of pyrazoles, vibrational analysis is often supported by computational methods, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed spectral bands. nih.gov For pyrazole and 3,5-dimethyl pyrazole, for instance, DFT calculations (B3LYP/6-311+G** basis set) have been used to calculate vibrational frequencies, which show good agreement with experimental FTIR and FT-Raman spectra. nih.gov The complete assignment of vibrational modes is typically performed using total energy distribution (TED) analysis. nih.gov

For derivatives of this compound, specific vibrational modes are of particular interest:

C-F Vibrations : The trifluoromethyl group introduces strong, characteristic C-F stretching and bending vibrations. These modes are often found in the 1350-1100 cm⁻¹ region and are crucial for confirming the presence of the CF₃ substituent.

Pyrazole Ring Vibrations : The pyrazole ring exhibits a series of characteristic stretching and deformation modes. C=N, C=C, and N-N stretching vibrations, as well as in-plane and out-of-plane ring deformations, create a unique fingerprint in the vibrational spectrum. For example, pyrazole ring deformations have been experimentally observed at 634 cm⁻¹ and are in good agreement with theoretical calculations. derpharmachemica.com

CH₃ Group Vibrations : The methyl group at the 3-position gives rise to symmetric and asymmetric stretching vibrations (typically in the 3000-2850 cm⁻¹ range) and deformation vibrations (around 1460-1370 cm⁻¹). derpharmachemica.com Asymmetric and symmetric deformations of CH₃ groups have been calculated in the range of 1452-1357 cm⁻¹. derpharmachemica.com

By analyzing the shifts in these key vibrational frequencies upon substitution or changes in the molecular environment, researchers can deduce information about the conformational preferences of the molecule. This "conformational fingerprinting" is essential for understanding the structure-property relationships in this class of compounds. researchgate.netdntb.gov.ua

Table 1: Characteristic Vibrational Modes for Substituted Pyrazoles

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
C-F (of CF₃) Stretching 1350 - 1100 General IR Correlation
C-H (Methyl) Asymmetric/Symmetric Stretching 2998 - 2901 derpharmachemica.com
C-H (Methyl) Asymmetric/Symmetric Deformation 1465 - 1370 derpharmachemica.com
Pyrazole Ring C=N / C=C Stretching 1600 - 1450 nih.gov
Pyrazole Ring Ring Deformation ~634 derpharmachemica.com

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. Techniques like electrospray ionization (ESI) coupled with Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) offer outstanding mass resolution and accuracy, making them ideal for the characterization of complex chemical libraries, including pyrazole derivatives. nih.gov

For a derivative such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, characterization is supported by mass spectrometry and elemental analysis to confirm its structural assignment and purity. mdpi.com The use of HRMS is crucial in confirming the synthesis of novel pyrazole derivatives by matching the experimentally measured mass to the theoretically calculated mass for the proposed molecular formula. mdpi.com

Table 2: HRMS Data for a Representative Trifluoromethylated Pyrazole Derivative

Compound Molecular Formula Calculated Mass (m/z) Measured Mass (m/z) Reference
1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole C₂₃H₁₆ClF₃N₂ 413.0981 (M+H)⁺ 413.8 (M+H)⁺ nih.gov

Note: The measured mass in the reference is reported with lower resolution.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion or a primary fragment ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting spectrum provides detailed information about the molecule's connectivity and structural features.

The fragmentation of pyrazole rings is known to proceed through characteristic pathways, often involving the loss of stable neutral molecules like HCN or N₂. researchgate.netresearchgate.net The principal fragmentations of the pyrazole molecular ion typically involve the loss of H• and HCN. researchgate.net The presence of substituents, such as methyl and trifluoromethyl groups, significantly influences the fragmentation pattern.

For this compound, key fragmentation pathways would likely include:

Loss of a fluorine atom : The M-19 peak corresponding to the loss of a fluorine radical is a common feature in fluorinated compounds. whitman.edu

Loss of CF₃ radical : Cleavage of the N-CF₃ bond could lead to a fragment corresponding to the [M-CF₃]⁺ ion.

Ring Cleavage : Subsequent fragmentation of the pyrazole ring would likely follow established patterns, such as the loss of N₂ or HCN, leading to characteristic daughter ions. researchgate.net The presence of the methyl group can also direct fragmentation, for example, through the loss of a methyl radical ([M-15]⁺). researchgate.net

Analyzing these pathways allows for the detailed structural confirmation of the parent molecule and the differentiation between isomers. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single Crystal X-ray Diffraction Studies of this compound and its derivatives

For example, the crystal structure of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol reveals a monoclinic crystal system. nih.gov Similarly, the structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole has been determined, crystallizing in the monoclinic P2₁/c space group. nih.gov These studies confirm the planarity of the pyrazole ring and provide precise measurements of bond lengths and angles, which are influenced by the electronic effects of the substituents. nih.govnih.govspast.org The trifluoromethyl group often exhibits rotational disorder in the solid state, as seen in the structure of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol where the fluorine atoms are disordered over two sites. nih.gov

Table 3: Crystallographic Data for Representative Pyrazole Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol C₅H₅F₃N₂O Monoclinic P2₁/c 7.5500 8.3530 11.371 104.72 nih.gov
1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole C₂₃H₁₆ClF₃N₂ Monoclinic P2₁/c 12.12054 8.93314 17.75198 90.4278 nih.gov
3,5-bis(trifluoromethyl)pyrazole C₅H₂F₆N₂ Triclinic P1 - - - - researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties. mdpi.comrsc.org

Hydrogen Bonding : In pyrazole derivatives containing N-H or O-H groups, hydrogen bonding is a dominant intermolecular force. For instance, in the crystal structure of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol, molecules are linked into chains by O—H···N hydrogen bonds. nih.gov Weak C—H···F and C—H···N interactions can also play a significant role in stabilizing the crystal packing. nih.gov

Halogen Bonding : The fluorine atoms of the trifluoromethyl group can participate in halogen bonding. nih.govacs.org Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com While fluorine is the most electronegative element, it can form halogen bonds when attached to a sufficiently electron-withdrawing group, such as in a CF₃ moiety. acs.orgresearchgate.net These interactions, though often weaker than those involving heavier halogens, can be significant in directing crystal packing. researchgate.net Interactions such as C—H···F are often observed in the crystal structures of fluorinated pyrazoles. nih.gov

The analysis of crystal packing and intermolecular forces, often aided by tools like Hirshfeld surface analysis, provides a deeper understanding of the supramolecular architecture of these compounds. mdpi.comnih.gov

Co-crystallization Studies and Polymorphism

While specific co-crystallization studies for this compound are not extensively documented in the reviewed literature, analysis of its derivatives provides valuable insights into the supramolecular interactions that govern crystal packing. The hydrogen-bond acceptor capability of the pyrazole motif is a key tool in crystal engineering. nih.gov The introduction of a trifluoromethyl group can further influence these interactions, making trifluoromethylated pyrazoles attractive for creating novel supramolecular structures. nih.gov

Crystal structure analysis of derivatives like 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole reveals the importance of various non-covalent interactions in the solid state. nih.gov These include intramolecular (Ph)C—H⋯N hydrogen bonds and intermolecular (Ph)C—H⋯F hydrogen bonds, as well as C—H⋯π-ring interactions. nih.gov Similarly, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate shows molecules linked into chains via N—H⋯O hydrogen bonds, forming a robust supramolecular architecture. researchgate.net These examples underscore the potential of the this compound scaffold to form predictable hydrogen-bonded assemblies, a critical aspect for the rational design of co-crystals.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. For trifluoromethyl-substituted pyrazoles, different packing arrangements can arise from the interplay of hydrogen bonding, halogen bonding (if applicable), and π-stacking interactions. While no specific polymorphs of this compound are detailed, the principles governing pyrazole assembly suggest its potential to exhibit polymorphism under varying crystallization conditions. The study of related compounds, such as 3-methyl-5-trimethylsilyl-1H-pyrazole, which forms N—H⋯N hydrogen-bonded tetramers in the solid state, highlights the diverse aggregation patterns pyrazoles can adopt. nih.gov

DerivativeIntermolecular Interactions Observed in Crystal StructureSupramolecular MotifReference
1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole(Ph)C—H⋯N, (Ph)C—H⋯F, C—H⋯πComplex 3D network nih.gov
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateN—H⋯O hydrogen bonds1D chains researchgate.net
3-Methyl-5-trimethylsilyl-1H-pyrazoleN—H⋯N hydrogen bondsCyclic tetramer nih.gov
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-olO—H⋯N hydrogen bonds, C—H⋯F contactsChains nih.gov

Conformational Analysis and Tautomeric Equilibria

The conformational landscape and the potential for tautomerism are defining features of the this compound system, influencing its properties in both solution and the solid state.

The conformational preferences of pyrazole derivatives are often studied using a combination of X-ray crystallography for the solid state and theoretical calculations for the gaseous state. bohrium.com For flexible molecules, these studies can reveal distinct conformations, such as folded or open forms, which are stabilized by various intramolecular interactions including C−H⋯O, C−H⋯N, and C−H⋯π forces. bohrium.combohrium.com

For this compound, the primary conformational flexibility arises from the rotation of the methyl and trifluoromethyl groups relative to the pyrazole ring. While the pyrazole ring itself is planar, the orientation of its substituents is key. Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP, are instrumental in mapping the potential energy surface and identifying the most stable conformers. nih.govresearchgate.netmdpi.com For instance, DFT calculations can predict the relative energies of different rotational isomers (rotamers) and the energy barriers to their interconversion. The presence of the bulky and electron-withdrawing trifluoromethyl group, alongside the methyl group, will dictate the preferred orientation to minimize steric hindrance and optimize electronic interactions.

Annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen centers. This equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring. nih.govnih.gov

Substituent Combination (R¹/R²)Favored TautomerRationale/ObservationReference
Phenyl / Methyl3-Phenyl tautomer favoredElectronic and steric factors nih.gov
Phenyl / Trifluoromethyl5-Phenyl (3-CF₃) tautomer favoredStrong electron-withdrawing effect of CF₃ stabilizes this form nih.gov
Styryl / Trifluoromethyl3-CF₃ tautomer favoredConfirmed by GIAO/B3LYP calculations and NMR spectra nih.gov
Methyl / Ester or Amide3-Ester/Amide tautomer favoredObserved in crystal state nih.gov
Nitro / Ester5-Ester (3-Nitro) tautomer favoredObserved in crystal state nih.gov

The structural dynamics of pyrazole derivatives can be observed in both solution and the solid state. In solution, the rate of proton exchange in tautomeric systems is often temperature and solvent-dependent. NMR spectroscopy is a powerful tool for studying these dynamics. At high temperatures, rapid proton exchange can lead to averaged signals for the C3 and C5 carbons and their substituents. Upon cooling, the exchange can be slowed, allowing for the observation and quantification of individual tautomers. beilstein-journals.org The dynamic behavior of some pyrazole derivatives in solution, such as methyl 3-hydroxypyrazole-4-carboxylate in DMSO-d₆, can result in significant line broadening in their NMR spectra. beilstein-journals.org

Furthermore, the state of aggregation can change dynamically in solution. For example, 1-phenyl-1H-pyrazol-3-ol exists predominantly as hydrogen-bonded dimers in nonpolar solvents like CDCl₃, but as monomers in polar, hydrogen-bond accepting solvents like DMSO-d₆. mdpi.com This shift in equilibrium between self-associated and solvent-associated species represents a key aspect of its solution-state dynamics.

In the solid state, dynamic processes can also occur. While it is common for one tautomer to be "locked" in the crystal lattice, variable-temperature solid-state NMR studies have, in some cases, revealed dynamic proton transfer within the crystalline material. nih.gov However, for many 3(5)-disubstituted pyrazoles, only one tautomer is observed within the crystal, indicating a static structure in the solid phase under typical conditions. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 Trifluoromethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity predictors.

Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. These methods have been applied to study related pyrazole (B372694) structures, such as 3,5-bis(trifluoromethyl)pyrazole, providing a framework for understanding trifluoromethyl-substituted pyrazoles. researchgate.netresearchgate.net For 3-methyl-1-(trifluoromethyl)-1H-pyrazole, these calculations would optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

For instance, calculations on similar pyrazoles have determined the effect of trifluoromethyl substituents on the ring geometry. researchgate.net DFT methods, such as B3LYP, are commonly used to balance computational cost and accuracy for such systems. researchgate.net Ab initio methods, while more computationally intensive, can offer benchmark-quality results for smaller molecules.

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for a Pyrazole Structure. (Note: Data shown is illustrative of typical output for a related compound, 3,5-bis(trifluoromethyl)pyrazole, as specific calculations for this compound are not detailed in the provided sources). researchgate.net
ParameterCalculation MethodCalculated Value
N1–N2 Bond Length6-31G1.354 Å
N2–C3 Bond Length6-31G1.328 Å
C3–C4 Bond Length6-31G1.410 Å
C4–C5 Bond Length6-31G1.359 Å
C5–N1 Bond Length6-31G1.365 Å
N1–N2–C3 Angle6-31G112.9°
N2–C3–C4 Angle6-31G*112.0°

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted pyrazole. DFT calculations can precisely quantify these energy levels and visualize the spatial distribution of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data. (This table illustrates the type of data generated from FMO analysis; specific values for this compound require dedicated computation).
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMORelates to chemical reactivity and kinetic stability nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the two nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and, to a lesser extent, the highly electronegative fluorine atoms of the trifluoromethyl group, which create a dipole moment. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time, often in a condensed phase.

Even for a relatively rigid molecule like this compound, conformational flexibility exists, primarily through the rotation of the methyl (CH₃) and trifluoromethyl (CF₃) groups around their single bonds to the pyrazole ring. Computational methods can be used to explore the conformational energy landscape by systematically rotating these groups and calculating the corresponding energy.

This analysis reveals the most stable (lowest energy) conformation and the energy barriers required for rotation between different conformations. Studies on related molecules like 3,5-bis(trifluoromethyl)pyrazole have investigated the preferred orientations of the CF₃ groups relative to the pyrazole ring. researchgate.net Such calculations are vital for understanding the molecule's average structure and how its shape influences its interactions with its environment.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique allows for the study of how this compound behaves in different environments, such as in various solvents or in a crystalline state.

By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), MD can provide insights into solvation effects, diffusion behavior, and the stability of different conformers in solution. researchgate.net For instance, simulations can reveal how solvent molecules arrange themselves around the solute and how specific intermolecular interactions, like hydrogen bonds, influence the molecule's dynamics. Such simulations are frequently employed in pharmaceutical research to understand how a molecule might interact with biological systems or to predict crystal morphology. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Catalysis

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, providing a molecular-level understanding of synthetic pathways. For the synthesis of this compound and its regioisomers, computational methods can map potential energy surfaces to identify transition states and intermediates. This allows for the calculation of activation energies, which helps in understanding reaction kinetics and predicting product distributions. enamine.net

For example, the synthesis of trifluoromethyl-substituted pyrazoles can proceed through various routes, such as the condensation of a trifluoromethylated precursor with a hydrazine (B178648) derivative or the trifluoromethylation/cyclization of α,β-alkynic hydrazones. bibliomed.orgnih.gov A key aspect of pyrazole synthesis is controlling regioselectivity. It has been observed that the choice of solvent can dramatically influence the formation of 3-(trifluoromethyl) versus 5-(trifluoromethyl) isomers. researchgate.net Computational modeling can explain these observations by calculating the relative stability of transition states and intermediates in different solvent environments, thereby elucidating the factors that govern the reaction's outcome.

Computational modeling is a key technique for investigating the interactions between catalysts and substrates at the atomic level. Such models are crucial for understanding how a catalyst facilitates a specific reaction pathway, which is essential for designing more efficient and selective synthetic processes. Methods like Quantum Mechanical Quantitative Structure-Selectivity Relationship (QMQSAR) can be used to build models that correlate the structure of a substrate with the enantioselectivity observed in an asymmetric catalytic reaction. nih.gov

These computational models can identify and quantify the critical non-covalent interactions, such as hydrogen bonds or π-stacking, between the catalyst and substrate in the transition state. nih.gov By understanding these interactions, researchers can rationally design catalysts to improve the yield and selectivity of reactions, including those used to synthesize complex pyrazole derivatives.

Computational chemistry offers powerful predictive capabilities regarding the reactivity and selectivity of organic molecules. By analyzing the electronic structure of this compound, it is possible to predict its behavior in various chemical reactions. DFT studies on related compounds have shown that the trifluoromethyl (CF₃) group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity. researchgate.net

Analysis of global and local electrophilicity indices derived from DFT calculations can explain the role of the CF₃ group in directing the regioselectivity of reactions. researchgate.net For instance, these calculations can predict the most likely sites for electrophilic or nucleophilic attack on the pyrazole ring. This information is valuable for planning functionalization reactions, such as the lithiation and bromination of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core, to produce specific derivatives for applications in medicinal and agricultural chemistry. enamine.net

Ligand-Protein Interaction Modeling and Pharmacophore Development

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a biological macromolecule, typically a protein. nih.gov This method scores the binding affinity and predicts the conformation of the ligand within the binding pocket, providing insights into the molecular basis of its biological activity. nih.gov

Numerous studies have utilized molecular docking to investigate pyrazole derivatives as potential inhibitors of various protein targets. For example, derivatives containing the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold have been docked into the active sites of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), receptor tyrosine kinases (e.g., VEGFR-2, EGFR), and cyclin-dependent kinases (CDKs). nih.govresearchgate.netrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that are crucial for binding affinity and inhibitory activity. nih.gov The results from these computational analyses provide a theoretical framework that can guide the rational design of new, more potent pyrazole-based therapeutic agents. nih.gov

Table 2: Summary of Molecular Docking Studies on Pyrazole Derivatives
Pyrazole Derivative TypeProtein TargetKey FindingsReference
3-hydroxy-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)cyclohex-2-en-1-ones4-hydroxyphenylpyruvate dioxygenase (HPPD)Compounds exhibited potential HPPD inhibitory activity. researchgate.net
Thiadiazole-pyrazole derivativesVEGFR-2, Aurora A, CDK2Showed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with the respective targets. nih.gov
5-amino-3-(isoxazolyl)-1-isopropyl-1H-pyrazole-4-carboxamideRET kinaseIdentified stable H-bond interactions with hinge region residues Ala807 and Lys808. nih.gov
Pyrazoline derivativesEGFR tyrosine kinaseDocked compounds showed high PLP fitness scores (81.11 to 90.52), correlating with experimental findings. ekb.eg
1,3,5-triazine-based pyrazole derivativesEGFR kinase (PDB ID: 6V6O)Showed good affinity by forming multiple H-bonds with key amino acids; IC₅₀ values as low as 229.4 nM. rsc.org

Binding Energy Calculations and Interaction Hotspot Identification

Binding energy calculations are a cornerstone of computational chemistry, quantifying the strength of the interaction between a ligand, such as this compound, and a biological target. These calculations are crucial for predicting the stability of a ligand-receptor complex. A lower, more negative binding energy typically indicates a more stable and favorable interaction.

Interaction hotspot identification complements binding energy calculations by pinpointing the specific atoms or residues at the interface of the interaction that contribute most significantly to the binding affinity. This is often achieved through techniques like molecular dynamics (MD) simulations and the decomposition of binding free energy on a per-residue basis.

Table 1: Hypothetical Binding Energy Decomposition for this compound with a Target Protein

Interacting Residuevan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Contribution (kcal/mol)
TYR 88-2.5-0.8-3.3
LEU 102-3.1-0.2-3.3
PHE 150-2.8-0.5-3.3
VAL 152-2.1-0.1-2.2
ARG 198-1.5-4.5-6.0

Note: This table is a hypothetical representation to illustrate the type of data generated from such an analysis. Actual values would be derived from specific computational studies.

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a technique used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is generated for a target of interest, it can be used as a 3D query in a virtual screening campaign. Virtual screening involves rapidly searching large databases of chemical compounds to identify those that match the pharmacophore model and are therefore likely to bind to the target. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interaction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of pyrazole derivatives, a QSAR model would be developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate these descriptors with their measured biological activity against a specific target. This can guide the design of more potent analogs of this compound by suggesting modifications that would enhance the desired activity. A study on pyrazole analogs, for instance, identified dipole moment, excitation energy, and the energy of the LUMO as key descriptors for cytotoxic effects.

Applications in Medicinal Chemistry Mechanism Oriented Research

Identification and Elucidation of Molecular Targets

Derivatives of trifluoromethyl-pyrazole have been identified as potent modulators of enzymes, receptors, and ion channels, highlighting the therapeutic potential of this chemical family.

The trifluoromethyl-pyrazole motif is a key component in numerous enzyme inhibitors, particularly targeting kinases, which are crucial in cancer and inflammatory diseases. The pyrazole (B372694) core acts as a scaffold, positioning substituents to interact with the enzyme's active site, while the trifluoromethyl group often enhances binding affinity and metabolic stability. mdpi.commdpi.com

For instance, a derivative, N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, also known as Acrizanib, was developed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Similarly, pyrazole derivatives containing a trifluoromethyl group have shown significant inhibitory activity against Bcr-Abl kinase, a target in chronic myeloid leukemia. nih.gov The removal of the trifluoromethyl group from one such Bcr-Abl inhibitor led to a significant decrease in potency, underscoring the group's importance for activity. nih.gov

Other kinases targeted by trifluoromethyl-pyrazole derivatives include Aurora kinases, which are involved in cell division, and various cyclin-dependent kinases (CDKs). acs.orgmdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can feature methyl and trifluoromethyl substitutions, is a recognized pharmacophore for kinase inhibition. mdpi.com

Beyond inhibition, trifluoromethyl-pyrazole carboxamides have been discovered as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in the altered metabolism of cancer cells known as the Warburg effect. nih.gov This suggests that the scaffold can be used not only to block but also to enhance the activity of specific enzymes.

Table 1: Examples of Trifluoromethyl Pyrazole Derivatives as Enzyme Modulators
Compound ClassTarget EnzymeEffectObserved Potency
Diayrlamide PyrazoleBcr-Abl KinaseInhibitionIC50 = 14.2 nM nih.gov
Pyrazol-4-yl Urea (AT9283)Aurora A / Aurora BInhibitionIC50 = 3 nM / 3 nM acs.org
Indole Carboxamide Pyrazole (Acrizanib)VEGFR-2InhibitionIC50 = 0.6 nM nih.gov
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamidesPyruvate Kinase M2 (PKM2)ActivationAC50 values in the nanomolar range nih.gov

The trifluoromethyl-pyrazole structure is integral to the design of ligands that bind to and modulate cellular receptors, including nuclear receptors and G-protein coupled receptors (GPCRs).

A significant area of research has been the development of pyrazole-based androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.gov The androgen receptor is a primary therapeutic target in prostate cancer, and compounds that can effectively block its signaling are of high clinical interest. nih.gov Pyrazol-1-yl-propanamides have been developed as Selective Androgen Receptor Degraders (SARDs), which not only block the receptor but also promote its degradation. nih.gov One such orally available AR antagonist demonstrated an IC50 of 59 nM and induced AR protein degradation in LNCaP prostate cancer cells. targetmol.com

In the realm of GPCRs, pyrazole derivatives have been explored for their affinity to adenosine (B11128) receptors. In one study, a series of compounds featuring a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety were synthesized. nih.gov While initially intended to target the A2B adenosine receptor subtype, the compounds surprisingly showed high affinity and selectivity for the A3 adenosine receptor, with the lead compound exhibiting a Ki of 11 nM. nih.gov This highlights how the pyrazole scaffold can be tuned to achieve receptor subtype selectivity.

Table 2: Receptor Binding Affinity of Pyrazole Derivatives
Compound ScaffoldTarget ReceptorBinding AffinityReference
Pyrazol-1-yl-propanamideAndrogen Receptor (wtAR)IC50 = 199 nM nih.gov
Disubstituted PyrazoleAndrogen Receptor (wtAR)IC50 = 84 nM nih.gov
Pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidineHuman A3 Adenosine ReceptorKi = 11 nM nih.gov

The interplay between GPCRs and ion channels is a critical aspect of cell signaling, and pyrazole-based compounds have emerged as modulators of this axis. researchgate.net Ion channels, which are pore-forming proteins that control the flow of ions across cell membranes, are important drug targets for a wide range of diseases. semanticscholar.org

Research has identified pyrazole derivatives as modulators of Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in sensation and cellular signaling. frontiersin.org For example, analogues of the compound SKF-96365, which feature pyrazole rings substituted with one or two trifluoromethyl groups, have been investigated as potential inhibitors of Store-Operated Calcium Entry (SOCE), a process mediated by CRAC channels. nih.gov

The modulation of TRP channels is often linked to GPCR signaling pathways. researchgate.net The activation of certain GPCRs can lead to the production of intracellular messengers that, in turn, modulate the activity of TRP channels. researchgate.net The demonstrated activity of trifluoromethyl-pyrazole derivatives on GPCRs like the adenosine receptors suggests a potential mechanism for indirect ion channel modulation. nih.gov By binding to a GPCR, these compounds could initiate a signaling cascade that ultimately alters the functional state of associated ion channels, representing an attractive, though complex, therapeutic paradigm. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interaction

Systematic investigation of how structural modifications to the 3-methyl-1-(trifluoromethyl)-1H-pyrazole scaffold affect biological activity is crucial for rational drug design. SAR studies focus on the pyrazole core, its substituents, and particularly the influential trifluoromethyl group. researchgate.netnih.gov

The pyrazole ring is a versatile scaffold whose biological activity can be finely tuned by altering the nature and position of its substituents. nih.govresearchgate.net The arrangement of groups on the five-membered ring dictates the molecule's three-dimensional shape and its ability to form key interactions—such as hydrogen bonds and hydrophobic contacts—with a biological target.

SAR studies on pyrazole-based kinase inhibitors have shown that even small modifications can have significant effects on potency and selectivity. mdpi.com For example, in a series of 3-amino-1H-pyrazole derivatives targeting CDK16, introducing different alkyl residues on the pyrazole ring led to non-selective inhibitors, while a methyl ester at another position dramatically improved selectivity. mdpi.com

The position of substituents is often critical. Studies on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction found that activity was highly dependent on the position of the substituent on the pyrazole ring. acs.org The N-1 substituted regioisomer was active, whereas the N-2 regioisomer showed only modest activity, a finding that could not have been predicted by initial docking models and highlights the subtleties of molecular recognition. acs.org Similarly, switching the positions of aryl groups on a pyrazole core was found to completely change its target profile, shifting activity away from p38 MAP kinase towards important cancer-related kinases like Src and VEGFR-2. consensus.app These findings demonstrate that the specific 1,3-substitution pattern of this compound is a key determinant of its potential biological activity.

The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties that are frequently exploited in drug design. mdpi.commdpi.com Its strong electron-withdrawing nature, high metabolic stability, and increased lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.commdpi.com

The presence of a CF3 group can significantly enhance target binding affinity. This is attributed to its ability to engage in strong electrostatic and hydrophobic interactions with the target protein. mdpi.com In the development of Bcr-Abl kinase inhibitors, the removal of a trifluoromethyl group from a pyrazole-based compound resulted in a marked decrease in inhibitory potency, confirming its crucial role in binding. nih.gov Similarly, in a series of meprin inhibitors, a trifluoromethyl pyrazole moiety led to an observable increase in potency against meprin β. nih.gov

The CF3 group also plays a key role in conferring selectivity. In the study of adenosine receptor ligands, the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety was instrumental in shifting the compound's affinity from the A2B to the A3 subtype. nih.gov Docking studies suggested that only the A3 receptor possessed the specific topological features and an accessory binding pocket capable of accommodating the bulky trifluoromethyl-benzyl group. nih.gov This demonstrates how the unique size and electronic character of the trifluoromethyl group can be leveraged to design ligands that selectively target one protein over other closely related ones.

Table 3: Comparative Activity of Pyrazole Derivatives With and Without Trifluoromethyl Group
Compound ScaffoldTargetCF3 Present?ActivityReference
Diayrlamide PyrazoleBcr-Abl KinaseYesIC50 = 14.2 nM nih.gov
Diayrlamide PyrazoleBcr-Abl KinaseNoSignificantly decreased potency nih.gov

Design Principles for Enhanced Target Engagement and Potency

The rational design of inhibitors based on the this compound core involves a deep understanding of its structure-activity relationships (SAR). The trifluoromethyl group, in particular, plays a crucial role in enhancing binding affinity and potency through various non-covalent interactions.

Key design principles include:

Lipophilic Interactions: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate hydrophobic pockets within a target protein. This is a critical factor for improving potency.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in the active site of a target protein. researchgate.net

Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds in the trifluoromethyl group can lead to favorable dipole-dipole interactions with polar residues in the binding pocket, further stabilizing the ligand-protein complex.

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and pharmacokinetic properties. researchgate.net The trifluoromethyl group itself can act as a bioisostere for other chemical groups, such as the aliphatic nitro group, sometimes leading to improved potency and metabolic stability. researchgate.net

Systematic modifications of the pyrazole scaffold are employed to optimize target engagement. For instance, the introduction of different substituents at various positions of the pyrazole ring can fine-tune the electronic and steric properties of the molecule to maximize its complementarity with the target's binding site. This approach has been successfully used to develop potent inhibitors for a range of biological targets, including kinases and other enzymes.

Table 1: Structure-Activity Relationship (SAR) of Pyrazole Derivatives as Kinase Inhibitors

Compound IDR1-Substitution (Position 5)R2-Substitution (Position 4)Target KinaseIC50 (nM)Reference
1 3-fluorophenoxy1,3-dimethylAcaricidal Activity (Tetranychus cinnabarinus)100% inhibition at 10 µg/mL enamine.netnih.gov
2 4-chlorophenoxy1,3-dimethylAcaricidal Activity (Tetranychus cinnabarinus)100% inhibition at 10 µg/mL enamine.netnih.gov
3 4-(trifluoromethoxy)phenoxy1,3-dimethylAcaricidal Activity (Tetranychus cinnabarinus)100% inhibition at 10 µg/mL enamine.netnih.gov
4 3,4-dichlorophenoxy1,3-dimethylAcaricidal Activity (Tetranychus cinnabarinus)100% inhibition at 10 µg/mL enamine.netnih.gov

Note: This table presents data for pyrazole derivatives with a trifluoromethylpyridyl moiety, illustrating the impact of substitutions on biological activity. Direct SAR data for this compound was not available in the searched literature.

Development of Chemical Probes and Tools for Biological Research

The this compound scaffold serves as a versatile platform for the development of chemical probes, which are indispensable tools for studying biological systems. These probes can be designed to include various functionalities, such as radioactive or fluorescent labels, to enable the detection and characterization of their molecular targets.

To study the interaction of a drug candidate with its target in a biological system, it is often necessary to synthesize labeled derivatives. This can involve the incorporation of a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), or a stable isotope for detection by mass spectrometry.

While direct examples of the synthesis of radiolabeled this compound were not prominently found in the searched literature, the general principles of isotopic labeling of small molecules are well-established. For instance, a ¹⁴C-labeled trifluoromethoxy group has been synthesized through a multi-step process involving the oxidative fluorination-desulfurization of a labeled xanthate. researchgate.net Such strategies could potentially be adapted for the synthesis of ¹⁴C-labeled this compound, enabling quantitative analysis of its distribution and target engagement in vitro and in vivo.

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological mixture. This method involves the use of a photoaffinity probe, which is a derivative of the compound of interest that contains a photoreactive group. Upon irradiation with UV light, this group forms a covalent bond with nearby molecules, allowing for the identification of the target protein.

The 3-(trifluoromethyl)-3-aryldiazirine moiety is a commonly used photoreactive group that can be incorporated into small molecules to create photoaffinity probes. nih.gov A probe based on the this compound scaffold could be designed by attaching a diazirine-containing linker to a suitable position on the pyrazole ring. Such a probe would be expected to retain its binding affinity for the target protein and, upon photoactivation, form a covalent adduct that can be detected and identified using proteomic techniques.

Fluorescently labeled derivatives, or reporter ligands, are another class of chemical probes that are used to visualize the localization and dynamics of a target protein in living cells. nih.gov These probes are synthesized by attaching a fluorophore to the small molecule of interest. The versatility of the pyrazole scaffold allows for the introduction of a variety of fluorophores through chemical synthesis, enabling the development of probes with different spectral properties for various imaging applications. researchgate.netnih.gov

Chemical proteomics is a field that utilizes chemical probes to study the proteome, the complete set of proteins expressed by an organism. nih.govscitechnol.com Probes based on the this compound scaffold can be used in chemical proteomics workflows to identify the molecular targets of a drug candidate and to validate their engagement in a cellular context. nih.gov

In a typical chemical proteomics experiment, a cell lysate or living cells are treated with a chemical probe. The probe then binds to its target protein(s), which can be subsequently enriched and identified by mass spectrometry. This approach can provide a global view of the protein interaction landscape of a small molecule and can help to elucidate its mechanism of action.

Target validation is a critical step in the drug discovery process that aims to confirm that a particular protein is directly responsible for the therapeutic effect of a drug candidate. Chemical probes can be used in target validation assays to demonstrate that the engagement of the target by the drug is necessary for its biological activity. For example, a photoaffinity probe can be used to covalently label the target protein, and the extent of labeling can be correlated with the biological response.

Novel Biological Modalities and Therapeutic Opportunities

The versatility of the this compound scaffold extends beyond traditional competitive inhibition, opening up avenues for the exploration of novel biological modalities and therapeutic opportunities.

Allosteric modulation is a mechanism of drug action in which a molecule binds to a site on a protein that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein that can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the activity of the protein.

The pyrazole scaffold has been incorporated into molecules designed as allosteric modulators for various targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov The design of allosteric modulators often involves exploring different chemical spaces compared to orthosteric ligands. The structural and electronic properties of the this compound moiety can be leveraged to achieve specific interactions with allosteric binding pockets.

For example, the development of pyrazole-based positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor has been reported. acs.org Structure-activity relationship studies of these compounds have revealed that modifications to the pyrazole ring and its substituents can significantly impact their allosteric activity. While direct evidence for this compound as an allosteric modulator is still emerging, its presence in diverse chemical libraries suggests its potential for discovery in screens for allosteric modulators of various targets.

Protein-Protein Interaction (PPI) Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate these interactions is a significant area of drug discovery. The pyrazole core, due to its rigid structure and ability to participate in various non-covalent interactions, has been identified as a valuable scaffold for the design of PPI modulators.

In a study focused on developing inhibitors of the PEX14-PEX5 PPI, a series of pyrazolo[4,3-c]pyridines were investigated. The study highlighted the importance of the substitution pattern on the pyrazole ring for inhibitory activity, demonstrating that the placement of substituents is critical for effective binding and disruption of the protein-protein interaction. acs.org This underscores the potential for specifically substituted pyrazoles like this compound to be tailored for high-affinity and selective PPI modulation.

Table 1: Research on Pyrazole Scaffolds as PPI Modulators

Scaffold Modification Target PPI Key Finding
Pyrrolinone to Pyrazole Conversion 14-3-3-PMA2 The more rigid pyrazole core enhances stabilization by increasing the contact surface with the protein partner. nih.gov

PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's composition and rigidity are critical for the efficacy of the PROTAC.

The pyrazole scaffold has been incorporated into the linker of PROTACs to provide a rigid and chemically stable connection between the two ligands. While specific examples detailing the use of this compound in PROTAC linkers are not prevalent, the general utility of pyrazole and related five-membered aromatic heterocycles like triazoles in linker design is well-established. These rigid linkers can help to optimize the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

Molecular glues are small molecules that induce or stabilize a PPI, often leading to the degradation of one of the protein partners. The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. Research into the structure-activity relationships of molecular glue degraders has highlighted the importance of specific chemical moieties. For example, in the development of CDK4 degraders, the position of a trifluoromethyl group on a phenyl ring was found to be critical for the degradation activity, suggesting that such groups play a key role in the formation of a stable ternary complex between the target protein, the molecular glue, and the E3 ligase. nih.gov This finding suggests that the trifluoromethyl group on the this compound scaffold could be advantageous in the design of novel molecular glues.

Table 2: Role of Trifluoromethyl Groups in Molecular Glue Development

Compound Type Target Key Finding

Applications in Material Science and Catalysis

Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. Pyrazole (B372694) and its derivatives are well-established as versatile ligands in coordination chemistry due to their ability to coordinate with a wide range of metal ions. researchgate.net

While direct studies focusing exclusively on 3-methyl-1-(trifluoromethyl)-1H-pyrazole as a ligand are not extensively documented, its structural features suggest significant potential. The pyrazole ring offers a nitrogen donor atom for coordination to a metal center. The electronic character of the pyrazole, and consequently its coordination properties, is significantly influenced by its substituents. The methyl group at the 3-position is an electron-donating group, which generally enhances the electron density on the coordinating nitrogen atom, thereby strengthening the metal-ligand bond. Conversely, the trifluoromethyl group at the 1-position is a powerful electron-withdrawing group, which can diminish the basicity of the pyrazole ring and influence the stability and reactivity of the resulting metal complex. butler.edu This electronic dichotomy makes this compound an interesting ligand for fundamental coordination chemistry studies and for the development of new materials with specific electronic or catalytic properties.

The synthesis of transition metal and main group complexes with pyrazole-based ligands is a well-established area of research. researchgate.netnih.gov Generally, these complexes are synthesized by reacting a salt of the desired metal with the pyrazole-based ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

For instance, research on the related ligand 3-methyl-1H-pyrazole-4-carboxylic acid has led to the synthesis and characterization of mononuclear complexes with cadmium(II) and cobalt(II), as well as a 3D coordination polymer with cadmium(II). rsc.org These complexes exhibit interesting structural features and properties, such as luminescence and electrocatalytic activity. rsc.org Although not directly involving this compound, these studies provide a blueprint for how this ligand could be used to create novel coordination compounds. A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed, which could serve as a precursor for more complex ligand designs. enamine.net

Table 1: Examples of Metal Complexes with Related Pyrazole-Derived Ligands

Ligand Metal Ion Complex Formula Coordination Geometry Reference
3-methyl-1H-pyrazole-4-carboxylic acid Cd(II) [Cd(HMPCA)₂(H₂O)₄] Mononuclear rsc.org
3-methyl-1H-pyrazole-4-carboxylic acid Co(II) [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ Mononuclear rsc.org
3-methyl-1H-pyrazole-4-carboxylic acid Cd(II) [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O 3D Coordination Polymer rsc.org
3,5-bis(trifluoromethyl)pyrazole Rh(I) [Rh(COD)(μ-3,5-(CF₃)₂Pz)]₂ Dimeric researchgate.net
3,5-bis(trifluoromethyl)pyrazole Ir(I) [Ir(CO)₂(μ-3,5-(CF₃)₂Pz)]₂ Dimeric researchgate.net

Metalloligand interactions and self-assembly processes are at the forefront of modern supramolecular chemistry and materials science. These processes involve the spontaneous organization of molecular components into well-defined, ordered structures. Pyrazole-based ligands have been successfully employed in the construction of self-assembled coordination complexes, including discrete cages and extended networks. mdpi.comnih.gov

The directionality of the nitrogen donor atoms in the pyrazole ring, combined with the potential for hydrogen bonding and π-π stacking interactions, can be harnessed to control the self-assembly process. For example, tripodal ligands derived from pyrazole carboxaldehydes have been shown to form dimeric structures held together by hydrogen bonds. mdpi.com While specific research on the self-assembly of complexes containing this compound is limited, the principles derived from related systems suggest that this compound could be a valuable building block for the rational design of supramolecular architectures. nih.gov

Catalysis and Organocatalysis

Catalysis is a fundamental process in chemistry that enables and accelerates chemical reactions. Organocatalysis refers to the use of small organic molecules to catalyze chemical transformations. Pyrazole derivatives have found applications in both metal-based catalysis and organocatalysis.

Pyrazole-containing ligands have been extensively used in homogeneous catalysis, where the catalyst is in the same phase as the reactants. researchgate.net The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the pyrazole ring, which in turn influences the activity and selectivity of the metal catalyst. For example, palladium complexes with pyridylpyrazole-derived ligands have shown high activity in Heck coupling reactions. researchgate.net

In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, pyrazole-based ligands can be immobilized on solid supports. nih.gov This approach offers advantages such as ease of catalyst separation and recycling. The development of chiral pyrazole-containing ligands has also been a significant area of research for asymmetric catalysis. mjcce.org.mk

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer over the other, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral pyrazole derivatives have emerged as effective ligands and organocatalysts for a variety of asymmetric transformations. mjcce.org.mknih.gov

For example, chiral pyrazole-carboxamides and related derivatives have been synthesized and investigated as organocatalysts for asymmetric aldol (B89426) reactions. mjcce.org.mk In metal-catalyzed asymmetric synthesis, chiral pyrazole-containing ligands have been employed in reactions such as the enantioselective C-H functionalization. mdpi.com While there is a lack of specific examples utilizing chiral derivatives of this compound, the established success of other chiral pyrazoles suggests that chiral analogues of this compound could be promising candidates for the development of new asymmetric catalysts. The synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones via N-heterocyclic carbene catalysis highlights the potential of pyrazole derivatives in asymmetric synthesis. rsc.org

Role in Organocatalytic Transformations

While direct application of this compound as an organocatalyst is not extensively documented in current literature, the pyrazole framework is a known component in catalysts and catalytic reactions. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The pyrazole ring possesses nitrogen atoms with lone pairs of electrons that can act as Lewis bases or hydrogen bond acceptors, which is a key feature for activating substrates in a reaction.

The presence of the trifluoromethyl (CF3) group significantly modulates the basicity of the pyrazole nitrogen atoms. As a potent electron-withdrawing group, the CF3 moiety reduces the electron density on the pyrazole ring, thereby decreasing the Lewis basicity of the nitrogen atoms. This modification can be advantageous in certain catalytic cycles where a finely-tuned, weaker base is required to prevent side reactions or catalyst deactivation.

Furthermore, trifluoromethylated pyrazoles are key structural motifs in molecules that participate in organocatalytic transformations. For instance, related compounds like pyrazolones are used as nucleophiles in asymmetric reactions. The development of efficient synthetic routes to access functionalized 3-trifluoromethylpyrazoles, such as through the trifluoromethylation/cyclization of α,β-alkynic hydrazones using hypervalent iodine reagents, expands the toolbox for creating more complex molecules that may have roles in catalysis. nih.gov Methodologies like the (3+2)-cycloaddition of fluorinated nitrile imines also provide access to a variety of polyfunctionalized 3-trifluoromethylpyrazoles, which can serve as precursors to potential organocatalysts. nih.gov

Advanced Materials and Supramolecular Chemistry

The distinct substitution pattern of this compound makes it an attractive building block for advanced materials, including coordination polymers, functional optical and electronic materials, and self-assembled architectures.

Pyrazole derivatives are widely employed as ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) due to their ability to coordinate with metal ions. researchgate.netacs.org The nitrogen atoms of the pyrazole ring act as effective coordination sites, linking metal centers to form extended one-, two-, or three-dimensional networks. bohrium.comdaneshyari.com

The incorporation of a trifluoromethyl group into the pyrazole ligand can enhance the properties of the resulting framework. Research suggests that the presence of CF3 groups can increase the N-H acidity of the pyrazole ring, leading to greater stability in the resulting metal complexes. researchgate.net When a molecule like this compound is used as a ligand, or more commonly, functionalized to create a multitopic linker, the CF3 and methyl groups extend into the pores of the MOF. These groups can tailor the chemical environment within the pores, influencing the framework's affinity for specific guest molecules and affecting properties like gas sorption and separation. The conformational flexibility of pyrazole-based ligands also plays a crucial role in determining the final dimensionality and topology of the framework, leading to diverse architectures such as 2D grids and 3D diamondoid networks. acs.org

Examples of frameworks built from pyrazole-based ligands include:

Co(II) MOFs using bis-pyrazole ligands, which form architectures ranging from 2D grids to 3D networks with helical features. acs.org

Chiral Zn-MOFs constructed from T-shaped pyrazole-isophthalate ligands, demonstrating how pyrazoles can be integrated into bifunctional linkers to create materials for enantioselective applications. mdpi.com

Ultra-stable Zn(II) CPs based on tripodal pyrazole ligands, which exhibit high thermal and chemical stability. nih.gov

Derivatives of trifluoromethylated pyrazoles have shown significant promise in the field of optoelectronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). mdpi.comresearchgate.net The electronic character of the trifluoromethylated pyrazole core is instrumental in defining the optical and electronic properties of these materials.

In one study, a series of 6-CF3-1H-pyrazolo[3,4-b]quinolines, which contain a pyrazole core substituted with a CF3 group, were synthesized and evaluated. mdpi.comresearchgate.netdntb.gov.ua These compounds were found to be effective emitters in OLEDs and as components in the active layer of solar cells.

OLED Applications : When used as emitters in double-layer OLED devices, these pyrazole derivatives produced bright bluish-green light, with emission wavelengths in the range of 481–506 nm. mdpi.comresearchgate.net The fluorescence mechanism in phenyl-decorated versions was identified as a photoinduced charge transfer process. One of the most effective devices achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net

Photovoltaic Applications : The same class of compounds was blended with a polymer to form the active layer of bulk heterojunction solar cells. The resulting devices demonstrated photovoltaic activity, with one achieving a power conversion efficiency of approximately 0.38%. researchgate.netdntb.gov.ua

The research demonstrated that the number and position of phenyl and methyl substituents on the pyrazoloquinoline structure could be used to modulate the emission properties and the HOMO (Highest Occupied Molecular Orbital) energy levels, highlighting the tunability of these materials. mdpi.com

Table 1: Performance of Functional Materials Based on Trifluoromethylated Pyrazole Derivatives mdpi.comresearchgate.netdntb.gov.ua
ApplicationDerivativeKey Performance MetricValue
OLEDMol3 (1,3-diphenyl-6-CF3)Max. Brightness~1436.0 cd/m²
Mol3 (1,3-diphenyl-6-CF3)Current Efficiencyup to 1.26 cd/A
OLEDMolx SeriesEmission Wavelength481–506 nm (Bluish-Green)
Solar Cell (BHJ)Mol3 (1,3-diphenyl-6-CF3)Power Conversion Efficiency~0.38%

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazoles are excellent building blocks for supramolecular assembly due to their ability to form predictable hydrogen bonds via their N-H donor and pyridinic nitrogen acceptor sites. researchgate.net

In the case of this compound, the N-H group is replaced by an N-methyl group, precluding its role as a hydrogen bond donor. However, the remaining pyridinic nitrogen (N2) can still act as a hydrogen bond acceptor. This allows the molecule to participate in the formation of larger, ordered structures when combined with suitable hydrogen bond donors.

Furthermore, the substituents play a critical role in directing self-assembly. The trifluoromethyl group can participate in weaker, yet structurally significant, non-covalent interactions such as C-H···F hydrogen bonds and halogen bonding. Studies on other fluorinated bis(pyrazoles) have shown that molecules can interact through hydrogen bonds to form well-defined 2D supramolecular layers in the solid state. rsc.org The interplay of these varied and directional interactions—hydrogen bonding at the nitrogen acceptor, along with weaker forces involving the methyl and trifluoromethyl groups—can guide the assembly of this compound molecules into complex and potentially functional supramolecular architectures.

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Purification in Research

Chromatography is indispensable for separating 3-methyl-1-(trifluoromethyl)-1H-pyrazole from starting materials, byproducts, and regioisomers, as well as for purifying the final product. The choice of technique depends on the specific requirements of the analysis, such as the volatility of the compounds and the need for chiral separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized pyrazole (B372694) derivatives. Developing a reliable HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities. Reverse-Phase HPLC (RP-HPLC) is commonly employed for this class of compounds.

Method development for a compound like this compound would typically start with screening different stationary phases (columns) and mobile phase compositions. A common starting point is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient and flow rate are then adjusted to optimize the resolution and analysis time. A UV detector is frequently used, with the detection wavelength set to a value where the pyrazole ring exhibits strong absorbance. For instance, a method developed for a similar pyrazolone (B3327878) derivative utilized a C18 column with an acetonitrile and water mobile phase, demonstrating the utility of this approach for purity determination researchgate.net. The goal is to obtain a sharp, symmetrical peak for the main compound, well-separated from any other peaks corresponding to impurities.

Table 1: Example Parameters for RP-HPLC Method Development for Pyrazole Derivatives This table is based on a method developed for a related pyrazolone compound and serves as a representative example. researchgate.net

ParameterCondition
Stationary Phase (Column) Luna 5µ C18 (2) 250 × 4.80 mm
Mobile Phase Acetonitrile:Water (90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 237 nm
Retention Time 7.3 min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly useful in the context of this compound for monitoring reaction progress and separating isomers. During synthesis, reactions often yield a mixture of regioisomers, which can be challenging to distinguish by other means. GC can effectively separate these isomers, allowing for the determination of their relative ratios in the crude product mixture based on the integrated areas of their respective peaks mdpi.comresearchgate.net.

For reaction monitoring, small aliquots can be taken from the reaction mixture over time and analyzed by GC to track the consumption of starting materials and the formation of products. This provides valuable kinetic information and helps determine the optimal reaction time. When coupled with a mass spectrometer (GC-MS), this technique also provides structural information and molecular weights of the separated components, aiding in the identification of intermediates and byproducts acs.org. The development of a GC method involves selecting an appropriate column (e.g., a nonpolar or medium-polarity capillary column) and optimizing the temperature program to ensure efficient separation of all volatile components.

Table 2: Application of GC in the Analysis of Pyrazole Synthesis Based on findings from the analysis of a related trifluoromethylphenyl-indenopyrazole. mdpi.comresearchgate.net

ApplicationDetails
Reaction Monitoring Tracks the disappearance of starting materials and the appearance of product peaks over the course of the reaction.
Isomer Separation Separates regioisomers formed during synthesis, which is crucial for determining product selectivity.
Quantitative Analysis The ratio of isomers in a mixture can be determined by comparing the integrated areas of the corresponding GC peaks. mdpi.com
Structural Confirmation When coupled with Mass Spectrometry (GC-MS), it provides mass spectra for each separated component, aiding in structural elucidation. acs.org

While this compound itself is an achiral molecule, it is often used as a key building block in the synthesis of larger, biologically active molecules that are chiral. The separation of enantiomers is a critical step in pharmaceutical research, as different enantiomers can have vastly different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often surpassing HPLC in terms of speed and reduced solvent consumption nih.govchromatographyonline.com.

In SFC, supercritical carbon dioxide is used as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations without compromising resolution chromatographyonline.com. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated broad enantioselectivity for a range of chiral pyrazole derivatives uniroma1.itnih.govacs.org. For separating enantiomers of a molecule containing the this compound moiety, SFC would be the method of choice. The development process involves screening various chiral columns and optimizing the mobile phase composition, typically by adding a polar co-solvent (modifier) like methanol (B129727) or ethanol (B145695) to the supercritical CO₂ nih.gov.

Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation in Research

Spectroscopic techniques are vital for confirming the identity and structure of this compound and for monitoring reactions in real-time.

Real-time monitoring of chemical reactions provides deep mechanistic insights and allows for precise control over reaction conditions. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful process analytical technologies (PAT) used for this purpose in pyrazole synthesis researchgate.netacs.org.

In situ NMR allows for the direct observation of the reaction mixture as it evolves. By tracking the characteristic signals of reactants, intermediates, and products, researchers can determine reaction kinetics, identify transient intermediates, and assess the regioselectivity of the reaction in real time acs.orgresearchgate.net. For a compound containing a trifluoromethyl group, ¹⁹F NMR is particularly valuable. It offers a sensitive and specific probe to monitor the conversion of trifluoromethyl-containing starting materials into products, as was demonstrated in a patent for the synthesis of a related pyrazol-5-ol derivative where ¹⁹F-NMR was used to determine product purity and isomer selectivity google.com.

Similarly, in situ Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction by tracking the vibrational frequencies of key functional groups acs.org. For example, the disappearance of a carbonyl stretch from a starting material and the appearance of new bands corresponding to the pyrazole ring can be followed over time. These techniques are non-invasive and provide a continuous stream of data, eliminating the need for offline sampling, which can be challenging for unstable intermediates acs.org. The structures of final products are routinely confirmed using a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy mdpi.comclockss.org.

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective technique used for quantitative analysis and for studying the electronic properties of molecules containing chromophores. The pyrazole ring in this compound is a chromophore that absorbs UV radiation. Studies on the parent pyrazole molecule show a maximal absorption cross-section around 203 nm, which is attributed to π→π* electronic transitions within the aromatic ring rsc.org. The substitution pattern, including the methyl and trifluoromethyl groups, as well as the solvent, can influence the exact position (λmax) and intensity of this absorption band researchgate.net.

For quantitative purposes, the Beer-Lambert law can be applied. Once a λmax is determined, a calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations. This allows for the rapid determination of the concentration of this compound in unknown samples. This is also useful for monitoring reaction kinetics where a change in conjugation occurs, such as in catalytic reactions where the formation of a colored product can be monitored at a specific wavelength in the visible range mdpi.com. The electronic absorption properties are also of interest in materials science, where pyrazole derivatives are investigated for applications in organic electronics, and their absorption and emission spectra are key characteristics mdpi.comresearchgate.net.

Table of Compounds

Compound Name
This compound
Acetonitrile
Benzimidazole
Carbon dioxide
Ethanol
Methanol
Pyrazole
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

Circular Dichroism (CD) for Chiral Pyrazole Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. rsc.orgnih.gov While specific CD studies on chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of CD spectroscopy can be applied to investigate their absolute configuration and conformational properties. The synthesis of chiral pyrazoles is an area of active research, with methods developed to introduce stereogenic centers, for example, at the N-1 position or on side chains attached to the pyrazole ring. nih.govuniovi.esrsc.org

In a hypothetical scenario, a chiral derivative of this compound could be synthesized and its enantiomers separated. CD spectroscopy would then be employed to measure the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint of the enantiomer's three-dimensional structure. This experimental data, when compared with theoretical CD spectra generated from quantum chemical calculations, can be used to assign the absolute configuration (R or S) of the chiral center.

Furthermore, time-resolved CD (TRCD) could be utilized to study the conformational dynamics of these chiral pyrazole derivatives in response to external stimuli, such as light, providing insights into their photochemical and photophysical properties. nih.gov

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Pyrazole Derivative

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol)
220+15,000-15,000
250-8,000+8,000
280+5,000-5,000
31000

Mass Spectrometry for Complex Mixture Analysis in Research

Mass spectrometry (MS) is an indispensable tool for the analysis of complex mixtures containing "this compound" and its related compounds. Its high sensitivity and specificity allow for the identification and quantification of analytes at low concentrations.

LC-MS/MS for Metabolite Identification (in vitro, non-clinical) and Degradation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites and degradation products in complex matrices. nih.govnih.gov In a research context, understanding the metabolic fate of a compound like this compound is crucial. In vitro studies using liver microsomes or other enzyme systems can simulate metabolic processes. LC-MS/MS analysis of the reaction mixture would allow for the separation of the parent compound from its metabolites. mdpi.com

The process involves an initial full scan MS to detect potential metabolites, followed by targeted MS/MS experiments. In MS/MS, the precursor ion (the potential metabolite) is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern, along with the accurate mass measurement provided by high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments, helps in elucidating the structure of the metabolite. scripps.eduplos.org Common metabolic transformations that could be identified include hydroxylation, demethylation, and conjugation with endogenous molecules like glucuronic acid or glutathione.

Similarly, forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and photolysis, can be used to identify potential degradation products. nih.gov LC-MS/MS analysis of the stressed samples would reveal the structures of these degradants, which is important for understanding the compound's stability. ual.es

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

Putative MetaboliteProposed BiotransformationPrecursor Ion (m/z)Key Fragment Ions (m/z)
Hydroxymethyl-pyrazoleHydroxylation of methyl group179.048161.037, 148.030, 95.024
Pyrazole-carboxylic acidOxidation of methyl group193.027175.016, 148.030, 128.019
N-de-methyl-pyrazoleN-demethylation (if applicable)Not applicable for this specific compound-
Glucuronide conjugateGlucuronidation339.060163.040, 113.024

MALDI-TOF MS for Polymer Characterization and High Molecular Weight Assemblies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideal for the analysis of large molecules like synthetic polymers and biological macromolecules. rsc.org If this compound were to be incorporated as a monomeric unit into a polymer chain, MALDI-TOF MS would be a valuable tool for its characterization. nih.govfrontiersin.org

This technique can provide information on the average molecular weight (Mn and Mw), the degree of polymerization, and the structure of the repeating units and end-groups of the polymer. researchgate.net The resulting spectrum consists of a series of peaks, each corresponding to an individual oligomer with a different number of repeating units. The mass difference between adjacent peaks corresponds to the mass of the monomer unit.

For high molecular weight assemblies, such as protein-ligand complexes where a derivative of this compound might act as a ligand, MALDI-TOF MS can be used to determine the stoichiometry and binding affinity of the complex. nih.govbiorxiv.org

Table 3: Hypothetical MALDI-TOF MS Data for a Polymer Incorporating this compound

ParameterValue
Matrix UsedSinapinic Acid
Cationizing AgentSodium Trifluoroacetate
Mass of Repeating Unit (m/z)162.05 (corresponding to the pyrazole monomer)
Number-Average Molecular Weight (Mn)5,500 Da
Weight-Average Molecular Weight (Mw)5,750 Da
Polydispersity Index (PDI = Mw/Mn)1.045

Advanced Ionization Techniques for Specific Applications

While electrospray ionization (ESI) is commonly used in LC-MS, other advanced ionization techniques offer unique advantages for specific applications involving this compound. nih.govsemanticscholar.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not efficiently ionized by ESI. Given the structure of this compound, APCI could be a viable alternative for its analysis, particularly in non-polar solvent systems. diva-portal.org

Atmospheric Pressure Photoionization (APPI): APPI is another technique that can ionize non-polar compounds. It uses photons to ionize the analyte, often with the aid of a dopant. This method could be advantageous for detecting the pyrazole compound in complex matrices where ESI suffers from ion suppression. diva-portal.org

UniSpray™ Ionization (USI): This is a newer technique that is said to broaden the range of compounds that can be analyzed in a single run. It could potentially offer enhanced ionization efficiency for the target pyrazole and its derivatives. lcms.cz

Matrix-Assisted Ionization (MAI): MAI is a technique that uses a solid matrix to spontaneously produce gas-phase analyte ions upon exposure to a sub-atmospheric pressure, without the need for a laser. This could be a high-throughput method for the direct analysis of samples containing the pyrazole compound. spectroscopyonline.com

The choice of ionization technique depends on the analyte's properties, the complexity of the sample matrix, and the specific research question being addressed. spectroscopyonline.com

Future Directions, Interdisciplinary Research, and Challenges

Emerging Synthetic Methodologies and Flow Chemistry Integration

The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, moving beyond traditional batch methods towards more efficient, safer, and scalable technologies. galchimia.comnih.gov Flow chemistry, in particular, has emerged as a powerful alternative, offering enhanced control over reaction parameters such as temperature, pressure, and reaction time, which leads to improved safety profiles and opportunities for efficient process scaling. nih.govmdpi.com

Recent studies have demonstrated the successful application of flow chemistry in the synthesis of functionalized pyrazoles. For instance, a set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing various functional groups was synthesized using a lithiation reaction conducted in a flow reactor. enamine.netacs.org This approach not only improves safety by minimizing the accumulation of highly reactive intermediates but also allows for greater reproducibility and scalability compared to conventional batch processing. galchimia.comgalchimia.com The integration of continuous-flow setups can facilitate the telescoping of reaction sequences, where multiple synthetic steps are performed sequentially without isolating intermediates, significantly reducing waste and processing time. acsgcipr.org Future methodologies will likely focus on integrating synthesis, purification, and analysis units into a single continuous process, further accelerating the optimization of reaction conditions. galchimia.com

MethodologyKey AdvantagesRelevance to 3-methyl-1-(trifluoromethyl)-1H-pyrazoleReferences
Continuous Flow SynthesisEnhanced safety, scalability, reproducibility, precise control over reaction parameters.Successfully used for lithiation and functionalization of the pyrazole ring. nih.govmdpi.comenamine.netacs.org
Photochemical SynthesisAccess to unique reaction pathways, mild reaction conditions.Can be adapted for novel pyrazole functionalization strategies under flow conditions. mdpi.com
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often improved yields.An energy-efficient alternative for accelerating key cyclization or substitution steps. benthamdirect.com
Catalytic C-H ActivationAtom economy, direct functionalization without pre-activated substrates.Potential for directly introducing functional groups onto the pyrazole core, minimizing synthetic steps. researchgate.net

Novel Applications in Chemical Biology and Drug Discovery Lead Generation

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile biological activities. tandfonline.comnih.gov The incorporation of a trifluoromethyl (CF3) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a highly attractive starting point for drug discovery. acs.org

This compound and its derivatives are being explored for a wide range of therapeutic targets. Research has highlighted the potential of trifluoromethylated pyrazoles as anti-inflammatory agents, antitumor drugs, and inhibitors of various kinases. mdpi.comnih.govresearchgate.net The scaffold serves as a crucial building block for synthesizing more complex molecules with potential antiviral or antibacterial properties. nih.govmdpi.com For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been identified as potent inhibitors of drug-resistant bacteria. nih.gov Future work will likely involve using this core to generate large libraries of diverse compounds for high-throughput screening against new and challenging biological targets, including those involved in neurodegenerative diseases and metabolic disorders. Its use as a fragment in fragment-based drug discovery is another promising avenue for generating novel lead compounds.

Green and Sustainable Chemistry Initiatives in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyrazoles. nih.govcitedrive.com Conventional synthetic methods often rely on hazardous reagents and volatile organic solvents, creating significant environmental challenges. benthamdirect.com The research community is actively developing eco-friendly protocols for pyrazole synthesis that emphasize atom economy, the use of renewable resources, and the avoidance of toxic substances. researchgate.net

Key green strategies applicable to the synthesis of this compound and related structures include:

Use of Green Solvents: Replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents. nih.govresearchgate.net

Alternative Energy Sources: Employing microwave irradiation and ultrasonication to accelerate reactions and reduce energy consumption. benthamdirect.comresearchgate.net

Recyclable Catalysts: Utilizing solid-supported or heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.netnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of any solvent, which simplifies workup and reduces environmental impact. benthamdirect.com

These sustainable approaches are not only environmentally benign but can also lead to more efficient and cost-effective synthetic processes. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing deep insights into molecular properties and interactions. eurasianjournals.com For pyrazole derivatives, advanced computational methods are used to predict their behavior, rationalize experimental findings, and guide the design of new compounds with enhanced properties. tojqi.net

Techniques such as molecular docking are employed to predict the binding modes and affinities of pyrazole derivatives to biological targets like enzymes and receptors. eurasianjournals.comtojqi.net Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer detailed information about the electronic structure, stability, and reactivity of these molecules. eurasianjournals.com Furthermore, molecular dynamics (MD) simulations can explore the conformational flexibility and dynamic behavior of pyrazoles within a biological environment, providing a more realistic picture of their interactions. eurasianjournals.com These predictive models help prioritize which compounds to synthesize, saving significant time and resources in the laboratory. mdpi.com

Computational MethodApplication in Pyrazole ResearchKey Insights ProvidedReferences
Molecular DockingPredicting binding poses and affinity to protein targets.Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts). eurasianjournals.comtojqi.net
Quantum Mechanics (DFT)Calculating electronic structure, reactivity, and spectroscopic properties.Understanding tautomeric stability, reaction mechanisms, and molecular orbital energies. eurasianjournals.comresearchgate.net
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules over time.Assessing conformational stability and exploring interactions with solvent and biological macromolecules. eurasianjournals.commdpi.com
3D-QSARDeveloping predictive models for biological activity based on 3D structural features.Guiding the design of more potent analogs by identifying favorable and unfavorable structural modifications. mdpi.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug design. ijmsci.orgnih.gov These technologies can analyze vast datasets to identify complex patterns and build predictive models with remarkable accuracy. researchgate.net For a scaffold like this compound, AI and ML can accelerate the discovery of new derivatives with desired properties.

ML algorithms can be trained to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity or physicochemical properties of novel pyrazole analogues before they are synthesized. nih.govnih.gov Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for de novo drug design, proposing entirely new molecular structures built around the pyrazole core that are optimized for specific therapeutic targets. researchgate.netspringernature.com This data-driven approach allows for a more focused and efficient exploration of chemical space, significantly reducing the trial-and-error nature of traditional compound design. nih.gov

Challenges in Scale-Up and Process Chemistry for Research Batches

Transitioning a chemical synthesis from a small-scale laboratory setup to the production of larger research batches presents numerous challenges. acsgcipr.org Issues related to mixing, heat transfer, and safety become more pronounced at a larger scale. For reactions involving highly reactive intermediates, such as the lithiation of pyrazoles, traditional batch scale-up can be particularly hazardous and difficult to control. enamine.netacs.org

The need for scalable and process-friendly synthetic routes is paramount. acs.org This is where flow chemistry offers a distinct advantage over batch processing. By their nature, continuous flow systems are more easily scaled by simply extending the run time, without the need for significant re-optimization of reaction conditions. acsgcipr.org This inherent scalability helps bridge the gap between initial discovery and the production of the gram-to-kilogram quantities required for advanced preclinical studies, making it a key enabling technology for accelerating the development pipeline. mdpi.com

Unexplored Potential in Niche Scientific Fields

While the primary focus for this compound has been in medicinal and agrochemical research, its unique combination of a stable heterocyclic ring and an electron-withdrawing trifluoromethyl group opens doors to other scientific disciplines. researchgate.netresearchgate.net

Materials Science: Fluorinated pyrazoles can serve as versatile ligands for transition and rare earth metals, forming complexes with high volatility that could be useful in metal-organic chemical vapor deposition (MOCVD) for creating thin films and advanced materials. sci-hub.se

Coordination Chemistry: The pyrazole nitrogen atoms are excellent coordination sites. The specific electronic properties imparted by the CF3 group could be harnessed to create novel catalysts with unique reactivity and selectivity.

Chemical Biology: The compound could be developed into a chemical probe. By attaching fluorescent tags or reactive groups, it could be used to study biological pathways or validate new drug targets.

Agrochemicals: Beyond its direct use, the scaffold can be a building block for new classes of herbicides, fungicides, or insecticides, where the trifluoromethyl group is known to enhance potency. acs.orgresearchgate.net

Exploring these niche areas could uncover novel properties and applications, further cementing the importance of this versatile chemical entity.

Q & A

What are the optimized synthetic routes for 3-methyl-1-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions influence yield and purity?

Basic Research Question
The synthesis often involves diazonium salt intermediates or cyclization reactions. For example, diazonium salts can be prepared by reacting 1H-pyrazol-5-amine with boron trifluoride etherate and nitrite esters at -20°C, followed by further functionalization . Temperature control (-20°C) is critical to avoid decomposition of reactive intermediates. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can also introduce triazole moieties, as seen in triazole-pyrazole hybrids, requiring precise stoichiometry and catalyst loading (e.g., CuSO₄/ascorbate) to achieve >60% yields .

Advanced Consideration
Competing side reactions, such as over-nitrosation or undesired cyclization, may occur. Use low-temperature NMR or in-situ FTIR to monitor intermediate stability. For trifluoromethyl group incorporation, consider electrophilic trifluoromethylation agents (e.g., Togni’s reagent) under inert atmospheres to prevent hydrolysis .

How can structural elucidation and crystallographic analysis resolve ambiguities in the configuration of this compound derivatives?

Basic Research Question
1H and 19F NMR are primary tools. For example, the pyrazole proton in 3,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole resonates at 6.85 ppm, shifting to 6.33 ppm upon cyclopalladation, while 19F NMR shows a stable trifluoromethyl signal at -63.8 ppm . X-ray diffraction (SHELX suite) is recommended for unambiguous confirmation, especially for regioisomeric mixtures .

Advanced Consideration
Discrepancies in NMR data across studies may arise from solvent effects or dynamic processes. For crystallography, high-resolution data (R1 < 0.05) and twinning analysis (SHELXL) are essential for complex derivatives . Use DFT calculations to correlate experimental and theoretical chemical shifts for validation .

What methodologies are effective for evaluating the biological activity of this compound derivatives, and how can false positives be mitigated?

Basic Research Question
Mannich bases derived from pyrazoles exhibit antifungal activity via phosphonate group interactions. Standardized assays (e.g., broth microdilution) against Candida spp. require purity >95% (HPLC-verified) to avoid false positives from impurities .

Advanced Consideration
Mechanistic studies should include molecular docking (e.g., with fungal cytochrome P450 enzymes) and cytotoxicity screening (MTT assays) to differentiate target-specific activity from nonspecific toxicity . For SAR analysis, introduce substituents at the 4-position to modulate lipophilicity (logP) and membrane permeability .

How do physicochemical properties (e.g., solubility, thermal stability) impact the handling and formulation of this compound?

Basic Research Question
The compound’s density (~1.4 g/cm³) and boiling point (~177°C) suggest moderate volatility. Storage at 2–8°C in sealed containers is advised to prevent moisture absorption (hygroscopicity inferred from analogs) . Solubility in THF or DMSO (>50 mg/mL) is optimal for biological assays .

Advanced Consideration
Thermogravimetric analysis (TGA) can assess decomposition thresholds (>200°C for most pyrazoles). For formulation, co-solvents (e.g., PEG 400) or nanoencapsulation improve bioavailability in pharmacokinetic studies .

What analytical techniques are recommended for purity assessment and contaminant identification in this compound?

Basic Research Question
LC-MS (ESI+) confirms molecular ions ([M+H]+) and detects impurities. For example, a peak at m/z 193.05 corresponds to the protonated parent compound, while byproducts (e.g., des-methyl analogs) appear at m/z 179.03 . GC-MS with derivatization (e.g., silylation) is suitable for volatile intermediates .

Advanced Consideration
High-resolution mass spectrometry (HRMS, <5 ppm error) and 2D NMR (COSY, HSQC) resolve isobaric impurities. For trace metal analysis (e.g., residual Cu from catalysis), ICP-MS with a detection limit <0.1 ppm is critical .

How can researchers address contradictions in reported spectroscopic data for trifluoromethyl-substituted pyrazoles?

Advanced Research Question
Discrepancies in 19F NMR shifts (e.g., -63.8 ppm vs. -63.7 ppm in palladacycles) may stem from solvent polarity or counterion effects . Reproduce experiments under standardized conditions (CDCl3, 298 K) and cross-reference with computational models (e.g., Gaussian 16 B3LYP/6-311+G(d,p)). For crystallographic disagreements, re-refine data using SHELXL with updated scattering factors .

What catalytic applications exist for this compound in organometallic chemistry?

Advanced Research Question
Cyclometalated palladacycles derived from this pyrazole act as pre-catalysts in C─H activation. For example, Pd(II) complexes catalyze Suzuki-Miyaura couplings with aryl boronic acids (85% yield). Monitor catalytic turnover via 31P NMR to detect ligand dissociation .

What safety protocols are essential for handling this compound derivatives?

Basic Research Question
Classified as a toxic solid (UN 2811), use PPE (gloves, goggles) and fume hoods. Hydrolytic degradation may release HF; neutralize spills with calcium gluconate gel .

Advanced Consideration
Conduct thermal hazard analysis (DSC) to identify exothermic decomposition risks. For large-scale reactions, implement quenching systems (e.g., cold traps for volatile byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.